molecular formula C11H12BrN3O2 B578573 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 1299607-55-8

1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B578573
CAS No.: 1299607-55-8
M. Wt: 298.14
InChI Key: OJBWUSKWFSCYOG-UHFFFAOYSA-N
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Description

1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.

Chemical Reactions Analysis

Types of Reactions

1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine is primarily related to its role as an intermediate in the synthesis of biologically active compounds. These compounds often target specific enzymes or receptors, such as kinases, by binding to their active sites and inhibiting their activity. The molecular targets and pathways involved depend on the specific derivative synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the Boc protecting group and the bromine atom, which allows for selective functionalization and protection during multi-step synthetic processes. This makes it a versatile intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl 5-bromopyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(5-14-15)4-8(12)6-13-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBWUSKWFSCYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=NC=C(C=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679047
Record name tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-55-8
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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